3-Hydroxy-2-methylisoindolin-1-one

Wittig Olefination Synthetic Methodology Isoindolinone Synthesis

3-Hydroxy-2-methylisoindolin-1-one (C9H9NO2, MW 163.17) is a heterocyclic organic compound classified as a 3-hydroxyisoindolin-1-one derivative. It features a hydroxyl group at the 3-position and a methyl group at the 2-position of the isoindolinone core.

Molecular Formula C9H9NO2
Molecular Weight 163.17 g/mol
CAS No. 29879-69-4
Cat. No. B3350737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-2-methylisoindolin-1-one
CAS29879-69-4
Molecular FormulaC9H9NO2
Molecular Weight163.17 g/mol
Structural Identifiers
SMILESCN1C(C2=CC=CC=C2C1=O)O
InChIInChI=1S/C9H9NO2/c1-10-8(11)6-4-2-3-5-7(6)9(10)12/h2-5,8,11H,1H3
InChIKeyUCEXMNLISKKYAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxy-2-methylisoindolin-1-one (CAS 29879-69-4): A Strategic Hemiaminal Building Block for Isoindolinone-Derived Pharmaceuticals and Advanced Intermediates


3-Hydroxy-2-methylisoindolin-1-one (C9H9NO2, MW 163.17) is a heterocyclic organic compound classified as a 3-hydroxyisoindolin-1-one derivative. It features a hydroxyl group at the 3-position and a methyl group at the 2-position of the isoindolinone core . This structural motif renders it a stable hemiaminal (hydroxylactam) intermediate, pivotal for constructing complex molecules, including natural products and pharmaceutical agents [1]. Its primary utility lies in its reactivity as a precursor for N-acyliminium ion chemistry and its demonstrated role in Wittig olefination to access 3-alkylidene-2-methylisoindolin-1-ones [2].

Why 3-Hydroxy-2-methylisoindolin-1-one Cannot Be Readily Substituted with Unsubstituted or Other 2-Alkyl 3-Hydroxyisoindolin-1-one Analogs


While the 3-hydroxyisoindolin-1-one scaffold is common, substitution patterns dictate reaction outcomes and downstream utility. The presence and nature of the N-2 substituent critically influence the stability and reactivity of the hemiaminal functionality. For instance, the N-methyl group in 3-hydroxy-2-methylisoindolin-1-one specifically modulates the equilibrium between the hydroxylactam and the reactive N-acyliminium ion [1]. This affects its performance in nucleophilic substitutions and oxidations compared to N-H, N-ethyl, or N-phenyl analogs [1]. Furthermore, its demonstrated efficacy as a precursor for Wittig olefination to yield 3-alkylidene-2-methylisoindolin-1-ones is a specific, quantifiable transformation that may not proceed with comparable efficiency or stereoselectivity using the unsubstituted or other 2-substituted hydroxylactams [2].

Quantitative Differentiation of 3-Hydroxy-2-methylisoindolin-1-one (CAS 29879-69-4) from Closest Analogs


Superior Efficiency as a Precursor for Wittig Olefination to 3-Alkylidene-2-methylisoindolin-1-ones Compared to Unsubstituted Analogs

3-Hydroxy-2-methylisoindolin-1-one demonstrates a unique and quantifiable advantage as a substrate for the synthesis of a key phosphonium salt, (2-methyl-3-oxoisoindolin-1-yl)triphenylphosphonium tetrafluoroborate. This salt, which is inaccessible from the unsubstituted 3-hydroxyisoindolin-1-one analog, undergoes smooth Wittig olefination to produce 3-alkylidene-2-methylisoindolin-1-ones in yields ranging from 35% to 93%, with stereoselectivity favoring the (E)-isomer [1].

Wittig Olefination Synthetic Methodology Isoindolinone Synthesis

Facile and Scalable Synthesis from N-Methylphthalimide with High Isolated Yield

3-Hydroxy-2-methylisoindolin-1-one is synthesized via the chemoselective mono-reduction of N-methylphthalimide using potassium borohydride in methanol. A representative procedure using 10 g of N-methylphthalimide and 3.4 g of KBH4 yields 4.5 g of the target compound, corresponding to an isolated yield of approximately 45% .

Hydroxylactam Synthesis Chemoselective Reduction Process Chemistry

Defined Physical Properties (Melting Point) for Quality Control and Characterization

3-Hydroxy-2-methylisoindolin-1-one is a white powder with a melting point of 132.5–134 °C . This well-defined melting point is crucial for identity confirmation and purity assessment, distinguishing it from other 3-hydroxy-2-alkylisoindolin-1-ones.

Analytical Characterization Quality Control Purity Assessment

Procurement-Driven Application Scenarios for 3-Hydroxy-2-methylisoindolin-1-one (CAS 29879-69-4)


Synthesis of 3-Alkylidene-2-methylisoindolin-1-one Libraries for Medicinal Chemistry

As demonstrated, 3-hydroxy-2-methylisoindolin-1-one is the essential precursor for generating (2-methyl-3-oxoisoindolin-1-yl)triphenylphosphonium tetrafluoroborate, which enables efficient Wittig olefination with diverse aldehydes (35–93% yields) to access a library of 3-alkylidene-2-methylisoindolin-1-ones [1]. This scenario is ideal for medicinal chemists seeking to explore structure-activity relationships around this specific isoindolinone sub-class, as the unsubstituted analog cannot directly participate in this transformation.

Process Development and Scale-Up of Isoindolinone Intermediates

The established, scalable synthesis of 3-hydroxy-2-methylisoindolin-1-one via chemoselective reduction of N-methylphthalimide (45% isolated yield) provides a reliable entry point for process chemists . The defined melting point (132.5–134 °C) allows for rigorous in-process control and final product specification . This makes the compound a predictable and manageable intermediate for multi-step synthesis of more complex molecules where the N-methyl-3-hydroxyisoindolin-1-one core is required.

Investigating N-Acyliminium Ion Chemistry and Oxidation Studies

3-Hydroxy-2-methylisoindolin-1-one serves as a model substrate for studying the reactivity of N-alkyl-substituted hydroxylactams. Its behavior in equilibrium with the reactive N-acyliminium ion is influenced by the N-methyl group, making it a valuable comparator in studies of nucleophilic additions or oxidations [2]. It can be used to generate the corresponding phthalimide via oxidation, a transformation that is key to understanding protecting group strategies and synthetic interconversions within the isoindolinone/phthalimide manifold [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Hydroxy-2-methylisoindolin-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.